1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
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Description
The compound appears to contain several functional groups, including a benzopyran, azetidine, and pyrrolidinedione. Benzopyran is a polycyclic compound that consists of a benzene ring fused to a pyran ring . Azetidine is a saturated heterocycle that contains three carbon atoms and one nitrogen atom . Pyrrolidinedione, also known as a succinimide, is a cyclic compound that contains two carbonyl (C=O) groups and an imide (NH) group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure of the compound could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the carbonyl groups in the pyrrolidinedione could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, and stability .Mechanism of Action
Target of Action
The primary targets of this compound are the 5-HT1A and 5-HT7 receptors . These receptors are part of the serotonin receptor family and play a crucial role in regulating mood, anxiety, and sleep.
Mode of Action
The compound interacts with its targets by binding to the 5-HT1A and 5-HT7 receptors. The dextrorotatory enantiomer of the compound has shown better affinity and selectivity for these receptors than its levorotatory analogue . This interaction leads to changes in the receptor activity, which can result in various physiological effects.
Pharmacokinetics
The compound’s solubility in various solvents suggests it may have good bioavailability .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s photo-responsive behavior suggests that light exposure could affect its activity . Additionally, the compound’s stability and efficacy could be influenced by factors such as temperature and pH.
properties
IUPAC Name |
1-[[1-(3,4-dihydro-2H-chromene-2-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-16-7-8-17(22)20(16)11-12-9-19(10-12)18(23)15-6-5-13-3-1-2-4-14(13)24-15/h1-4,12,15H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFFLGAQPFMPQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)N3CC(C3)CN4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione |
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